molecular formula C6H3ClFN3 B12978845 4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine

4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B12978845
M. Wt: 171.56 g/mol
InChI Key: SSXFKGNXFMHPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4 and 2 positions, respectively, on the pyrrolo[3,2-d]pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step processes. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is further transformed into 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and efficiency . Additionally, the use of solid-phase synthesis and flow chemistry can further streamline the production process, making it more suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit diverse biological activities and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active sites of these proteins, inhibiting their activity and disrupting key cellular processes. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine stands out due to the presence of both chlorine and fluorine atoms, which can enhance its binding affinity and selectivity for specific molecular targets. This unique combination of substituents contributes to its potential as a versatile scaffold for drug development and other scientific applications .

Properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

4-chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C6H3ClFN3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H

InChI Key

SSXFKGNXFMHPEG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=C(N=C2Cl)F

Origin of Product

United States

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